molecular formula C10H13F2NO4 B2615704 5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248387-90-6

5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2615704
CAS No.: 2248387-90-6
M. Wt: 249.214
InChI Key: RAHWMXYCSCQQPD-UHFFFAOYSA-N
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Description

5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of a suitable precursor containing the difluorocyclohexyl group and an appropriate oxazolidine moiety. One common method involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with an amino alcohol under acidic conditions to form the oxazolidine ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring or the difluorocyclohexyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity towards these targets. The oxazolidine ring can participate in hydrogen bonding and other interactions that stabilize the compound-target complex, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4-Difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of both the difluorocyclohexyl group and the oxazolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4,4-difluorocyclohexyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO4/c11-9(12)3-1-6(2-4-9)10(7(14)15)5-13-8(16)17-10/h6H,1-5H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHWMXYCSCQQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2(CNC(=O)O2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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